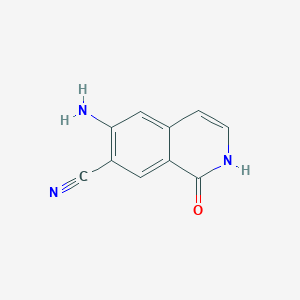

6-Amino-7-cyano isoquinolin-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7N3O |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

6-amino-1-oxo-2H-isoquinoline-7-carbonitrile |

InChI |

InChI=1S/C10H7N3O/c11-5-7-3-8-6(4-9(7)12)1-2-13-10(8)14/h1-4H,12H2,(H,13,14) |

InChI Key |

USIJWVXVFAMMKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C2=CC(=C(C=C21)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Substituted Isoquinolin-1-ones

Introduction to Substituted Isoquinolin-1-ones

Isoquinolin-1-one and its derivatives are a significant class of nitrogen-containing heterocyclic compounds. They are prevalent in a variety of natural products and synthetic molecules and are of considerable interest in medicinal chemistry due to their wide range of biological activities. The isoquinoline scaffold is a key pharmacophore, and substitutions on this core structure can modulate its physicochemical properties and biological effects. The introduction of amino and cyano groups, in particular, can significantly influence a molecule's polarity, hydrogen bonding capacity, and interaction with biological targets.

General Synthesis of Substituted Isoquinolin-1-ones

The synthesis of isoquinolin-1-one derivatives can be achieved through various synthetic routes. One common approach involves the cyclization of a substituted phenethylamine precursor. Below is a generalized experimental protocol for the synthesis of a substituted isoquinolin-1-one, based on established chemical principles.

Experimental Protocol: Synthesis of a Substituted Isoquinolin-1-one

This protocol outlines a plausible multi-step synthesis for a substituted isoquinolin-1-one, which could be adapted for the synthesis of 6-Amino-7-cyano-isoquinolin-1-one.

Step 1: Acylation of a Substituted Phenethylamine

-

A solution of a suitably substituted phenethylamine derivative is prepared in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

An acylating agent (e.g., an acid chloride or anhydride) is added dropwise to the stirred solution at 0 °C.

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is added to scavenge the acid byproduct.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with an aqueous solution (e.g., saturated sodium bicarbonate), and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude amide product, which may be purified by column chromatography or recrystallization.

Step 2: Bischler-Napieralski Cyclization

-

The amide from Step 1 is dissolved in a suitable solvent (e.g., acetonitrile or toluene).

-

A dehydrating/activating agent, such as phosphorus oxychloride (POCl₃) or triflic anhydride, is added slowly at a controlled temperature (often 0 °C).

-

The mixture is heated to reflux and monitored by TLC.

-

After the reaction is complete, the mixture is cooled, and the excess reagent is quenched cautiously (e.g., by pouring onto ice).

-

The product, a 3,4-dihydroisoquinoline intermediate, is extracted with an organic solvent.

-

The organic extracts are combined, dried, and concentrated to give the crude product for the next step.

Step 3: Aromatization to the Isoquinolin-1-one

-

The 3,4-dihydroisoquinoline intermediate is dissolved in a high-boiling point solvent (e.g., decalin).

-

A dehydrogenation catalyst, such as palladium on carbon (Pd/C), is added.

-

The mixture is heated at a high temperature under an inert atmosphere.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

-

The solvent is evaporated, and the resulting crude isoquinolin-1-one is purified by column chromatography.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of a newly synthesized compound. The following table summarizes the expected analytical data for a hypothetical substituted isoquinolin-1-one.

| Property | Expected Value / Observation |

| Molecular Formula | C₁₀H₆N₂O₂ |

| Molecular Weight | 186.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF; limited solubility in water and nonpolar solvents. |

| ¹H NMR (DMSO-d₆, 400 MHz) | Aromatic protons (δ 7.0-8.5 ppm), NH₂ protons (broad singlet, chemical shift can vary), and potentially a proton on the nitrogen of the isoquinolinone ring (if not substituted). The exact chemical shifts and coupling constants would depend on the substitution pattern. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Carbonyl carbon (δ ~160-170 ppm), cyano carbon (δ ~115-120 ppm), and aromatic carbons (δ ~110-150 ppm). |

| Infrared (IR) Spectroscopy | C≡N stretch (~2220-2260 cm⁻¹), C=O stretch (~1650-1690 cm⁻¹), N-H stretch (for the amino group, ~3300-3500 cm⁻¹, typically two bands for a primary amine), and C-H stretches for the aromatic ring. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would be specific to the isoquinolin-1-one core and its substituents. |

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 6-Amino-7-cyano-isoquinolin-1-one, the isoquinoline scaffold is present in numerous bioactive compounds. Derivatives of isoquinoline have been investigated for a wide range of therapeutic applications.

For instance, some cyano-substituted pyrrolo[1,2-a]quinoline and pyrrolo[2,1-a]isoquinoline derivatives have shown potential as anticancer agents.[1][2] One of the most potent compounds from a study, compound 9a, exhibited a broad spectrum of antiproliferative activity against various cancer cell lines.[1][2] Mechanistic studies, including in vitro assays and molecular docking, suggested that this compound may interact with tubulin, thereby inhibiting its polymerization.[1][2]

The presence of amino and cyano groups on the isoquinolin-1-one core could potentially lead to interactions with various biological targets, such as kinases, polymerases, or other enzymes, making this class of compounds interesting for further investigation in drug discovery.

Experimental and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel substituted isoquinolin-1-one.

Conclusion

While specific data on 6-Amino-7-cyano-isoquinolin-1-one remains elusive, the broader class of substituted isoquinolin-1-ones represents a promising area for chemical and pharmacological research. The synthetic and analytical methodologies outlined in this guide provide a solid framework for the preparation and characterization of such novel compounds. Further investigation into the biological activities of these molecules could uncover new therapeutic agents with unique mechanisms of action. Researchers are encouraged to adapt and build upon these general protocols for their specific research needs.

References

An In-Depth Technical Guide to a Proposed Synthesis of 6-Amino-7-cyano-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic route for 6-Amino-7-cyano-isoquinolin-1-one. To the best of our knowledge, a specific synthesis for this exact molecule has not been published in peer-reviewed literature. Therefore, the subsequent protocols are hypothetical and based on well-established chemical principles and analogous reactions. Experimental conditions would require optimization in a laboratory setting.

Introduction

The isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. The specific substitution pattern of a 6-amino and 7-cyano group suggests potential for this molecule to act as a versatile intermediate in the synthesis of novel kinase inhibitors or other therapeutic agents. The amino group provides a handle for further derivatization, while the cyano group can participate in various chemical transformations or act as a key binding element. This guide provides a detailed, plausible multi-step synthesis for 6-Amino-7-cyano-isoquinolin-1-one, designed for researchers in organic synthesis and drug development.

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 3-nitrophenethylamine. The synthetic strategy involves the initial protection of the amine, followed by a regioselective nitration. Subsequent reduction of both nitro groups, selective diazotization, and a Sandmeyer reaction will introduce the cyano group. This is followed by N-formylation, a Bischler-Napieralski cyclization to form the dihydroisoquinolinone core, and a final oxidation to yield the target molecule.

Caption: Proposed multi-step synthesis of 6-Amino-7-cyano-isoquinolin-1-one.

Experimental Protocols

Step 1: N-Acetylation of 3-Nitrophenethylamine

-

Reaction: To a solution of 3-nitrophenethylamine (1.0 eq) in pyridine (5 vol), acetic anhydride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours.

-

Work-up: The mixture is poured into ice-water and the resulting precipitate is filtered, washed with water, and dried under vacuum to yield N-Acetyl-2-(3-nitrophenyl)ethanamine.

Step 2: Nitration of N-Acetyl-2-(3-nitrophenyl)ethanamine

-

Reaction: N-Acetyl-2-(3-nitrophenyl)ethanamine (1.0 eq) is added portion-wise to a mixture of concentrated nitric acid (3 vol) and sulfuric acid (3 vol) at 0 °C. The mixture is stirred at this temperature for 2 hours.

-

Work-up: The reaction mixture is carefully poured onto crushed ice. The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried to give N-Acetyl-2-(3,4-dinitrophenyl)ethanamine.

Step 3: Reduction of N-Acetyl-2-(3,4-dinitrophenyl)ethanamine

-

Reaction: A solution of N-Acetyl-2-(3,4-dinitrophenyl)ethanamine (1.0 eq) in methanol (10 vol) is hydrogenated in the presence of 10% Palladium on carbon (10 mol%) under a hydrogen atmosphere (50 psi) for 12 hours.

-

Work-up: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford N-(2-(3,4-Diaminophenyl)ethyl)acetamide.

Step 4: Sandmeyer Reaction

-

Reaction: N-(2-(3,4-Diaminophenyl)ethyl)acetamide (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid (4 vol) and water (4 vol) and cooled to 0 °C. A solution of sodium nitrite (1.1 eq) in water (2 vol) is added dropwise, maintaining the temperature below 5 °C. This diazonium salt solution is then added to a solution of copper(I) cyanide (1.5 eq) and potassium cyanide (1.5 eq) in water (5 vol) at 60 °C.

-

Work-up: The reaction mixture is heated at 80 °C for 1 hour, then cooled to room temperature. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated to give N-(2-(3-Amino-4-cyanophenyl)ethyl)acetamide.

Step 5: N-Formylation

-

Reaction: A mixture of N-(2-(3-Amino-4-cyanophenyl)ethyl)acetamide (1.0 eq) and formic acid (10 vol) is heated at 100 °C for 6 hours.

-

Work-up: The excess formic acid is removed under reduced pressure to yield N-Formyl-N-(2-(3-amino-4-cyanophenyl)ethyl)acetamide, which may be used in the next step without further purification.

Step 6: Bischler-Napieralski Cyclization

-

Reaction: To a solution of N-Formyl-N-(2-(3-amino-4-cyanophenyl)ethyl)acetamide (1.0 eq) in anhydrous acetonitrile (10 vol), phosphorus oxychloride (3.0 eq) is added dropwise at 0 °C. The mixture is then refluxed for 3 hours.

-

Work-up: The reaction mixture is cooled and carefully poured into a mixture of crushed ice and ammonia solution to neutralize the excess acid. The resulting precipitate is filtered, washed with water, and dried to give 6-Amino-7-cyano-3,4-dihydroisoquinolin-1(2H)-one.

Step 7: Oxidation to 6-Amino-7-cyano-isoquinolin-1-one

-

Reaction: A mixture of 6-Amino-7-cyano-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) and activated manganese dioxide (10 eq) in toluene (20 vol) is refluxed for 24 hours.

-

Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final product, 6-Amino-7-cyano-isoquinolin-1-one.

Quantitative Data Summary

| Step | Starting Material | Molecular Weight ( g/mol ) | Reagents | Product | Molecular Weight ( g/mol ) | Projected Yield (%) |

| 1 | 3-Nitrophenethylamine | 166.18 | Acetic Anhydride, Pyridine | N-Acetyl-2-(3-nitrophenyl)ethanamine | 208.21 | 95 |

| 2 | N-Acetyl-2-(3-nitrophenyl)ethanamine | 208.21 | HNO₃, H₂SO₄ | N-Acetyl-2-(3,4-dinitrophenyl)ethanamine | 253.21 | 80 |

| 3 | N-Acetyl-2-(3,4-dinitrophenyl)ethanamine | 253.21 | H₂, Pd/C | N-(2-(3,4-Diaminophenyl)ethyl)acetamide | 193.24 | 90 |

| 4 | N-(2-(3,4-Diaminophenyl)ethyl)acetamide | 193.24 | 1. NaNO₂, HCl2. CuCN | N-(2-(3-Amino-4-cyanophenyl)ethyl)acetamide | 203.24 | 65 |

| 5 | N-(2-(3-Amino-4-cyanophenyl)ethyl)acetamide | 203.24 | Formic Acid | N-Formyl-N-(2-(3-amino-4-cyanophenyl)ethyl)acetamide | 231.25 | 90 (crude) |

| 6 | N-Formyl-N-(2-(3-amino-4-cyanophenyl)ethyl)acetamide | 231.25 | POCl₃ | 6-Amino-7-cyano-3,4-dihydroisoquinolin-1(2H)-one | 199.21 | 70 |

| 7 | 6-Amino-7-cyano-3,4-dihydroisoquinolin-1(2H)-one | 199.21 | MnO₂ | 6-Amino-7-cyano-isoquinolin-1-one | 197.19 | 75 |

Experimental Workflow Visualization

The Bischler-Napieralski cyclization is a key step in forming the isoquinolinone core. The following diagram illustrates a typical laboratory workflow for this reaction.

The Anticipated Biological Landscape of 6-Amino-7-cyano isoquinolin-1-one: A Predictive Technical Guide for Drug Discovery Professionals

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct experimental data on the biological activity of 6-Amino-7-cyano isoquinolin-1-one is not currently available in peer-reviewed literature, its structural motifs—the isoquinolin-1-one core, a C6-amino group, and a C7-cyano group—are present in a variety of biologically active molecules. This technical guide synthesizes existing research on structurally related compounds to forecast the potential therapeutic applications, mechanisms of action, and key signaling pathways that this compound may modulate. The primary anticipated activities for this compound lie in the realms of oncology and enzyme inhibition, particularly targeting kinases and other enzymes involved in cell cycle regulation and DNA repair. This document provides a foundational resource for researchers interested in the synthesis and evaluation of this novel chemical entity.

Predicted Biological Activities and Therapeutic Potential

The isoquinoline scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The specific substitutions of an amino group at the 6-position and a cyano group at the 7-position on the isoquinolin-1-one core suggest several promising avenues for therapeutic investigation.

Anticancer Activity

Numerous isoquinoline derivatives have demonstrated potent anticancer effects. The presence of amino and cyano groups can contribute significantly to the cytotoxic and antiproliferative properties of heterocyclic compounds. For instance, cyano-substituted pyrrolo[2,1-a]isoquinoline derivatives have been shown to possess anticancer properties. Furthermore, 3-aminoisoquinolin-1(2H)-one and 7-aminoisoquinolin-1(2H)-one derivatives have been investigated as potential anticancer agents, with the latter showing promise as an inhibitor of cell cycle-regulating phosphatases like Cdc25B. Given these precedents, this compound is a strong candidate for evaluation as an anticancer agent.

Kinase Inhibition

A significant body of evidence points to 6- and 7-aminoisoquinoline derivatives as potent kinase inhibitors. Specifically, 6-substituted isoquinolin-1-amine derivatives have been identified as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The structural similarity of this compound to known kinase inhibitors suggests it may also target one or more kinases.

Other Potential Enzymatic Inhibition

Beyond kinases, the isoquinoline nucleus is found in inhibitors of various other enzymes. Derivatives have been explored as inhibitors of acetylcholinesterase and poly(ADP-ribose) polymerase (PARP). The specific electronic and steric properties conferred by the amino and cyano substituents could lead to novel inhibitory activities against other enzyme classes.

Quantitative Data on Structurally Related Compounds

To provide a predictive baseline for the potential potency of this compound, the following tables summarize quantitative data for structurally analogous compounds.

Table 1: Anticancer Activity of Related Isoquinoline Derivatives

| Compound Class | Cell Line(s) | Measurement | Value | Reference |

| Cyano-substituted pyrrolo[1,2-a]quinoline | Various (NCI-60 panel) | GI₅₀ | Micromolar to sub-micromolar range | |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Average of NCI-60 panel | lg GI₅₀ | -5.18 |

Table 2: Kinase Inhibition by Related Isoquinoline Derivatives

| Compound Class | Target Kinase | Measurement | Value | Reference |

| 6-substituted isoquinolin-1-amine derivatives | ROCK-I | IC₅₀ | Nanomolar to micromolar range |

Postulated Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound could potentially modulate several key cellular signaling pathways.

Cell Cycle Regulation

The potential for Cdc25B inhibition, as seen with 7-aminoisoquinolin-1(2H)-one, suggests that this compound could induce cell cycle arrest. Cdc25B is a dual-specificity phosphatase that activates cyclin-dependent kinases (CDKs), thereby promoting entry into mitosis. Inhibition of Cdc25B would lead to the accumulation of cells in the G2/M phase of the cell cycle.

Rho-Associated Kinase (ROCK) Signaling

Should this compound act as a ROCK inhibitor, it would interfere with pathways controlling cell shape, motility, and contraction. ROCK signaling is implicated in cancer metastasis and angiogenesis.

Suggested Experimental Protocols for Evaluation

Researchers wishing to investigate the biological activities of this compound can adapt methodologies from studies on structurally related compounds.

General Anticancer Screening Workflow

A primary evaluation of the anticancer potential of the title compound should involve a broad-spectrum cell viability assay against a panel of human cancer cell lines, such as the NCI-60 panel.

An In-depth Technical Guide to the Synthesis of 6-Amino-7-cyanoisoquinolin-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 6-amino-7-cyanoisoquinolin-1-one derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. Due to the limited availability of a direct, established synthetic route in the current literature, this document provides a comprehensive, proposed multi-step synthesis based on well-established organic chemistry principles and analogous reactions reported for similar scaffolds.

Proposed Synthetic Pathway

The proposed synthesis of 6-amino-7-cyanoisoquinolin-1-one (Target Compound 4 ) commences with the commercially available 3-methyl-4-nitrobenzoic acid. The strategy involves the initial construction of the 6-nitroisoquinolin-1-one core, followed by the reduction of the nitro group to an amine, and subsequent introduction of the cyano group at the 7-position via a Sandmeyer reaction.

Figure 1: Proposed synthetic pathways for 6-amino-7-cyanoisoquinolin-1-one.

Experimental Protocols

The following protocols are proposed based on analogous reactions found in the literature. Researchers should optimize these conditions for the specific substrate.

Step 1: Synthesis of 2-(Carboxymethyl)-4-nitrobenzoic acid

This step involves the oxidation of the methyl group of 3-methyl-4-nitrobenzoic acid.

-

Reagents: 3-Methyl-4-nitrobenzoic acid, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 3-methyl-4-nitrobenzoic acid in an aqueous solution of NaOH.

-

Heat the solution to reflux.

-

Add a solution of KMnO₄ portion-wise over several hours.

-

Continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated HCl to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Synthesis of 6-Nitroisoquinolin-1(2H)-one

This involves the condensation of the homophthalic acid derivative with a source of ammonia, followed by cyclization. A more direct, one-pot procedure from the corresponding 2-cyanomethyl-4-nitrobenzoic acid could also be explored.

-

Reagents: 2-(Carboxymethyl)-4-nitrobenzoic acid, Urea.

-

Procedure:

-

Mix 2-(carboxymethyl)-4-nitrobenzoic acid and urea in a round-bottom flask.

-

Heat the mixture to a molten state (approximately 130-140 °C) for several hours.

-

Cool the reaction mixture and treat with water.

-

Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid).

-

Step 3: Synthesis of 6-Aminoisoquinolin-1(2H)-one

The nitro group is reduced to an amino group using standard reduction methods.

-

Reagents: 6-Nitroisoquinolin-1(2H)-one, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated HCl, Sodium hydroxide (NaOH).

-

Procedure:

-

Suspend 6-nitroisoquinolin-1(2H)-one in ethanol.

-

Add a solution of SnCl₂·2H₂O in concentrated HCl.

-

Heat the mixture at reflux for several hours.

-

Cool the reaction mixture and neutralize with a concentrated NaOH solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

-

Step 4 (Proposed Route A): Bromination of 6-Aminoisoquinolin-1(2H)-one

Electrophilic bromination of the activated ring. The position of bromination (C5 or C7) will be influenced by the directing effects of the amino and lactam groups. Selective bromination at C7 may require optimization of reaction conditions or the use of a directing group.

-

Reagents: 6-Aminoisoquinolin-1(2H)-one, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

Dissolve 6-aminoisoquinolin-1(2H)-one in acetonitrile.

-

Add NBS portion-wise at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the product by column chromatography to isolate the 7-bromo isomer.

-

Step 5 (Proposed Route A): Cyanation of 6-Amino-7-bromoisoquinolin-1(2H)-one

The bromo substituent is replaced with a cyano group using a Rosenmund-von Braun reaction.

-

Reagents: 6-Amino-7-bromoisoquinolin-1(2H)-one, Copper(I) cyanide (CuCN), Dimethylformamide (DMF).

-

Procedure:

-

Combine 6-amino-7-bromoisoquinolin-1(2H)-one and CuCN in DMF.

-

Heat the reaction mixture at reflux for several hours.

-

Cool the mixture and pour it into an aqueous solution of ferric chloride and HCl to decompose the copper complexes.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography.

-

Step 4 & 5 (Proposed Route B): Introduction of the Cyano Group via Sandmeyer Reaction

This alternative route involves nitration of the 6-aminoisoquinolin-1-one, reduction to the diamine, followed by diazotization and Sandmeyer reaction. This may offer better regioselectivity for the introduction of the cyano group.

-

Procedure:

-

Nitration: Treat 6-aminoisoquinolin-1(2H)-one with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group at the 7-position.

-

Reduction: Reduce the newly introduced nitro group to an amino group to yield 6,7-diaminoisoquinolin-1(2H)-one.

-

Diazotization: Dissolve the diamine in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt at the 7-position.

-

Sandmeyer Reaction: Add the cold diazonium salt solution to a solution of CuCN to yield the target 6-amino-7-cyanoisoquinolin-1(2H)-one.[1][2][3][4][5]

-

Data Presentation

The following tables summarize the expected quantitative data for the key intermediates and the final product. These values are estimates based on data for structurally similar compounds and should be confirmed experimentally.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 6-Nitroisoquinolin-1(2H)-one | C₉H₆N₂O₃ | 190.16 | >200 (decomposes) | Yellow to brown solid |

| 6-Aminoisoquinolin-1(2H)-one | C₉H₈N₂O | 160.17 | 180-185 | Off-white to pale yellow solid |

| 6-Amino-7-bromoisoquinolin-1(2H)-one | C₉H₇BrN₂O | 239.07 | >200 | Light brown solid |

| 6-Amino-7-cyanoisoquinolin-1(2H)-one | C₁₀H₇N₃O | 185.18 | >250 | Pale yellow solid |

Table 2: Expected Spectroscopic Data for 6-Amino-7-cyanoisoquinolin-1(2H)-one

| Spectroscopic Data | Expected Values |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.5-8.0 (m, 3H, Ar-H), 6.5-7.0 (m, 3H, Ar-H and NH₂), 11.0-11.5 (br s, 1H, NH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 160-165 (C=O), 140-150 (Ar-C), 120-135 (Ar-C), 115-120 (CN), 100-110 (Ar-C) |

| IR (KBr, cm⁻¹) | ν: 3400-3200 (N-H stretching), 2220-2230 (C≡N stretching), 1650-1670 (C=O stretching) |

| Mass Spec. (ESI+) | m/z: 186.06 [M+H]⁺ |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a hypothetical signaling pathway where such a molecule might be active, given that many isoquinoline derivatives are kinase inhibitors.

Figure 2: Proposed experimental workflow for the synthesis and purification.

Figure 3: Hypothetical signaling pathway inhibition by a derivative.

This technical guide provides a robust framework for the synthesis of 6-amino-7-cyanoisoquinolin-1-one derivatives. The proposed routes are based on established chemical transformations and offer a starting point for further investigation and optimization in a research setting. The provided data and diagrams are intended to facilitate the planning and execution of these syntheses.

References

Spectroscopic and Synthetic Analysis of 6-Amino-7-cyanoisoquinolin-1-one Analogues: A Technical Overview

Disclaimer: Extensive searches of available scientific literature and chemical databases did not yield specific experimental spectroscopic data (NMR, IR, MS) or a documented synthesis protocol for the target molecule, 6-Amino-7-cyanoisoquinolin-1-one . The following technical guide has been compiled to provide relevant information for researchers by presenting data from structurally analogous compounds. The presented data should be used for comparative purposes only and does not represent the spectroscopic characteristics of 6-Amino-7-cyanoisoquinolin-1-one.

This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the spectroscopic characterization and synthetic methodologies of compounds sharing key structural motifs with 6-Amino-7-cyanoisoquinolin-1-one, such as the amino-isoquinoline and amino-cyano-pyridone cores.

Spectroscopic Data of Structurally Related Compounds

To provide a frame of reference, this section summarizes the spectroscopic data for compounds containing the amino-isoquinoline or the 6-amino-5-cyano-pyridone moiety.

NMR Spectroscopy Data

The following table presents ¹H and ¹³C NMR data for a representative amino-dihydroisoquinoline derivative. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: NMR Data for 7-Amino-1-methyl-3,4-dihydroisoquinoline

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 8.32 (d, J = 2.0 Hz, 1H, H-8) | 162.5 |

| 8.22 (dd, J = 8.0, 2.5 Hz, 1H, H-6) | 144.7 |

| 7.37 (t, J = 8.5 Hz, 1H, H-5) | 130.0 |

| 3.74 (tq, J = 7.5, 1.5 Hz, 2H, H-4) | 128.5 |

| 2.82 (t, J = 8.0 Hz, 3H, H-3) | 125.2 |

| 2.47 (t, J = 7.5 Hz, 3H, CH₃) | 120.1 |

| 46.3 | |

| 26.1 | |

| 23.2 |

Data sourced from a study on tricyclic isoquinoline derivatives[1].

IR Spectroscopy Data

Infrared spectroscopy data is crucial for identifying key functional groups. The table below lists characteristic absorption bands (ν) in cm⁻¹ for compounds containing amino, cyano, and carbonyl groups, which are present in the target molecule.

Table 2: IR Data for 6'-Amino-5'-cyano-spiro[indole-3,4'-pyridine] Derivatives

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference Compound |

| N-H | Stretching | 3441, 3368, 3308, 3234, 3200, 3161 | 2′-Amino-3′-cyano-5-methyl-2-oxo-6′-[(2-oxo-2-phenylethyl)thio]-1′H-spiro[indoline-3,4′-pyridine]-5′-carboxamide[2] |

| C≡N | Stretching | 2170 - 2178 | Triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro-[indole-3,4′-pyridine]-2′-thiolate and related compounds[2] |

| C=O | Stretching | 1649 - 1715 | Various 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine] derivatives[2] |

The data highlights the expected regions for the key functional groups of the target molecule[2].

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) provides information on the elemental composition of a molecule. Below is an example of HRMS data for a complex heterocyclic system containing amino and cyano functionalities.

Table 3: HRMS Data for a Spiro[indole-3,4'-pyridine] Derivative

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| Triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro-[indole-3,4′-pyridine]-2′-thiolate | ESI | 415.1916 | 415.1912 |

Data sourced from a study on the synthesis of new spiro[indole-3,4′-pyridine] derivatives[2].

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic analysis of the analogous compounds cited above.

Synthesis Protocols

Synthesis of 7-Amino-1-methyl-3,4-dihydroisoquinoline: The synthesis of this compound is part of a multi-step process. A precursor, 7-Nitro-1-methyl-3,4-dihydroisoquinoline, is first prepared from N-[2-(4-nitrophenyl)ethyl]acetamide. The nitro-substituted compound is then reduced to the corresponding amine. While the full detailed reduction step for this specific compound is not provided in the search result, a general method for nitro group reduction in similar heterocyclic systems involves reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation[1].

Synthesis of 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine] Derivatives: A four-component reaction is employed for the synthesis of these complex heterocycles. In a typical procedure, a mixture of an isatin derivative, malononitrile, and monothiomalonamide is heated in ethanol in the presence of triethylamine. The reaction proceeds through a series of condensations and cyclizations to yield the spiro-compound[2].

Spectroscopic Analysis Protocols

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in ppm relative to TMS[1][3].

IR Spectroscopy: FTIR spectra are commonly obtained using KBr pellets or as a thin film on a suitable substrate. The data is recorded over a range of 4000-400 cm⁻¹[2][3].

Mass Spectrometry: High-resolution mass spectra (HRMS) are often acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer[2].

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel functionalized isoquinolin-1-one derivative, based on common synthetic strategies for related heterocyclic systems.

Caption: Generalized workflow for the synthesis and spectroscopic characterization of a novel isoquinolin-1-one derivative.

Conclusion

While the spectroscopic data for 6-Amino-7-cyanoisoquinolin-1-one is not currently available in the public domain, this guide provides a valuable resource by presenting data and protocols for structurally similar compounds. The provided NMR, IR, and MS data for amino-isoquinoline and amino-cyano-pyridone derivatives can serve as a useful reference for researchers working on the synthesis and characterization of new heterocyclic compounds. The outlined synthetic and analytical protocols offer a practical starting point for the development of methodologies for novel molecules in this class. It is anticipated that as research in this area progresses, the synthesis and full spectroscopic characterization of 6-Amino-7-cyanoisoquinolin-1-one will be reported in the literature.

References

- 1. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 2. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity [mdpi.com]

- 3. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]

Navigating the Uncharted: A Predictive Toxicology Profile of 6-Amino-7-cyanoisoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct toxicological studies on 6-Amino-7-cyanoisoquinolin-1-one have been identified in publicly available literature. This document, therefore, presents a predictive toxicology profile based on data from structurally related compounds, primarily 6-aminoisoquinoline, and outlines standard toxicological testing protocols. The information herein should be used for informational and planning purposes only and is not a substitute for experimental validation.

Executive Summary

6-Amino-7-cyanoisoquinolin-1-one is a novel chemical entity with potential applications in pharmaceutical research. Due to the absence of direct safety data, a cautious approach is warranted. Based on the hazard profile of the closely related compound 6-aminoisoquinoline, it is predicted that 6-Amino-7-cyanoisoquinolin-1-one may be harmful if swallowed and could cause skin and serious eye irritation. This guide provides a framework for a comprehensive toxicological evaluation, detailing standard in vitro protocols for assessing cytotoxicity, genotoxicity, and mutagenicity. Furthermore, a potential signaling pathway that could be modulated by this class of compounds, the MAPK/ERK pathway, is discussed.

Predicted Hazard Profile

The hazard identification for 6-Amino-7-cyanoisoquinolin-1-one is extrapolated from data on 6-aminoisoquinoline. The presence of the cyano group and the isoquinolin-1-one core may modify its toxicological properties.

Table 1: Predicted Hazard Identification for 6-Amino-7-cyanoisoquinolin-1-one (Based on 6-Aminoisoquinoline Data)

| Hazard Class | GHS Classification | Statement |

| Acute Oral Toxicity | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation |

Data extrapolated from PubChem entry for 6-Aminoisoquinoline.

Proposed In Vitro Toxicological Evaluation

A battery of in vitro tests is recommended as an initial screening step to characterize the toxicological profile of 6-Amino-7-cyanoisoquinolin-1-one.

Cytotoxicity Assessment

The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of 6-Amino-7-cyanoisoquinolin-1-one for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.

-

MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Profiling of Amino-Cyano-Isoquinolin-1-one Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological effects of isoquinolin-1-one derivatives, with a focus on analogs structurally related to 6-Amino-7-cyano-isoquinolin-1-one. Due to the limited availability of public data on the specific eponymous compound, this document synthesizes findings from a range of substituted isoquinolin-1-ones and related quinoline structures. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting various disease pathways.

Introduction to Isoquinolin-1-one Scaffolds

The isoquinolin-1-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. The introduction of amino and cyano functionalities, as exemplified by the conceptual 6-Amino-7-cyano-isoquinolin-1-one, is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. This guide explores the in vitro data available for analogous compounds to infer potential activities and guide future research.

Quantitative Analysis of In Vitro Activity

The following tables summarize the in vitro biological data for a selection of substituted isoquinolin-1-one and quinoline derivatives from various studies. These compounds share key structural motifs with the target compound and provide insights into the structure-activity relationships (SAR) of this chemical class.

Table 1: Cytotoxic Activity of Amino-Substituted Isoquinolinequinones [1][2]

| Compound | Substitution Pattern | Cell Line | IC50 (µM) |

| 4b | 6-cyclohexylamino-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | AGS (gastric adenocarcinoma) | 0.35 ± 0.03 |

| SK-MES-1 (lung carcinoma) | 0.41 ± 0.04 | ||

| J82 (bladder carcinoma) | 0.28 ± 0.02 | ||

| HL-60 (leukemia) | 0.62 ± 0.05 | ||

| 12 | 7-amino-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | AGS (gastric adenocarcinoma) | 0.29 ± 0.02 |

| SK-MES-1 (lung carcinoma) | 0.33 ± 0.03 | ||

| J82 (bladder carcinoma) | 0.21 ± 0.02 | ||

| HL-60 (leukemia) | 0.49 ± 0.04 | ||

| 13 | 7-Amino-6-bromo-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | AGS (gastric adenocarcinoma) | 0.25 ± 0.02 |

| SK-MES-1 (lung carcinoma) | 0.29 ± 0.03 | ||

| J82 (bladder carcinoma) | 0.21 ± 0.02 | ||

| HL-60 (leukemia) | 0.49 ± 0.04 | ||

| Etoposide (Reference) | - | AGS (gastric adenocarcinoma) | 0.51 ± 0.04 |

| SK-MES-1 (lung carcinoma) | 0.63 ± 0.05 | ||

| J82 (bladder carcinoma) | 0.48 ± 0.04 | ||

| HL-60 (leukemia) | 0.08 ± 0.01 |

Table 2: Antiproliferative Activity of 3-Amino-Isoquinolin-1(2H)-one Derivatives

| Compound | Substitution Pattern | Average lg GI50 | Average lg TGI | Average lg LC50 |

| 12 | 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | -5.18 | -4.1 | > -4.0 |

Table 3: In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives against Breast Cancer Cell Lines [3]

| Compound | Cell Line | GI50 (µM) |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 7.35 |

| MCF-7 | 11.52 | |

| butyl-(7-fluoro-quinolin-4-yl)-amine | MDA-MB-468 | 10.85 |

| MCF-7 | 8.22 |

Experimental Protocols

This section details the methodologies for key in vitro assays cited in the literature for evaluating the biological activity of isoquinolin-1-one and related derivatives.

Cell Viability and Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [1][2]

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Human tumor cell lines (e.g., AGS, SK-MES-1, J82, HL-60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional few hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (the concentration of compound that inhibits cell growth by 50%) is determined.

CCK-8 (Cell Counting Kit-8) Assay [4]

This assay is another colorimetric method for determining cell viability.

-

Cell Plating: Cells are plated in 96-well plates and incubated for 24 hours.[4]

-

Compound Incubation: Test compounds are added to the wells in triplicate at various concentrations, with a control of 0.08% DMSO.[4] The plates are then incubated for 24, 48, or 72 hours.[4]

-

CCK-8 Addition: 10 µL of CCK-8 solution is added to each well, followed by a 1-hour incubation.[4]

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.[4]

Enzyme Inhibition Assays

ROCK-I IMAP Assay [5]

This assay is used to determine the inhibitory activity of compounds against Rho-associated kinase 1.

-

Reaction Mixture: A reaction mixture is prepared containing the ROCK-I enzyme, a fluorescently labeled peptide substrate, and ATP in an appropriate buffer.

-

Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

-

Enzyme Reaction: The enzymatic reaction is initiated and allowed to proceed for a specific time at a controlled temperature.

-

IMAP Binding: The reaction is stopped, and the IMAP (Immobilized Metal Affinity-based Phosphorescence) binding solution is added. This solution contains nanoparticles that bind to the phosphorylated substrate.

-

Fluorescence Polarization Measurement: The degree of fluorescence polarization is measured. Binding of the phosphorylated substrate to the nanoparticles results in a high polarization signal, while inhibition of the kinase leads to a low polarization signal.

-

IC50 Determination: The IC50 value is calculated from the concentration-response curve.

Tankyrase (TNKS) Inhibition Assay [6]

This assay measures the ability of a compound to inhibit the poly-ADP-ribosylation activity of tankyrase.[6]

-

Assay Components: The assay typically includes recombinant tankyrase enzyme, a substrate (e.g., a biotinylated peptide), and NAD+ (the source of ADP-ribose).

-

Compound Incubation: Test compounds are pre-incubated with the tankyrase enzyme.

-

Reaction Initiation: The reaction is started by the addition of NAD+.

-

Detection: The extent of poly-ADP-ribosylation is quantified. This can be done using various methods, such as an ELISA-based format where the biotinylated and PARylated substrate is captured on a streptavidin-coated plate and detected with an anti-PAR antibody.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

Several studies on isoquinolin-1-one derivatives have elucidated their mechanisms of action, which often involve the modulation of key cellular signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Certain 3-acyl isoquinolin-1(2H)-one derivatives have been shown to induce G2 phase cell cycle arrest and apoptosis in breast cancer cells.[4] This is often associated with the modulation of key regulatory proteins.

Caption: G2 arrest and apoptosis induction by a 3-acyl isoquinolin-1(2H)-one derivative.

Inhibition of WNT Signaling Pathway by Tankyrase Inhibitors

3-Aryl-5-substituted-isoquinolin-1-ones have been identified as potent inhibitors of tankyrase (TNKS), which plays a crucial role in the WNT signaling pathway.[6] By inhibiting TNKS, these compounds can suppress oncogenic WNT signaling.[6]

Caption: Inhibition of the WNT signaling pathway by a tankyrase-inhibiting isoquinolin-1-one.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the in vitro screening of novel isoquinolin-1-one derivatives.

Caption: A generalized workflow for the in vitro screening of isoquinolin-1-one derivatives.

Conclusion

The isoquinolin-1-one scaffold represents a versatile platform for the development of novel therapeutic agents. The in vitro data for analogs of 6-Amino-7-cyano-isoquinolin-1-one reveal potent cytotoxic and enzyme-inhibitory activities. The structure-activity relationships suggested by the presented data can guide the design of future compounds with improved potency and selectivity. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of these promising molecules in a drug discovery setting. Further investigation into the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement toward clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and in vitro cytotoxic evaluation of aminoquinones structurally related to marine isoquinolinequinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application of 6-Amino-7-cyano isoquinolin-1-one in Cancer Research: Information Not Available

A comprehensive search of publicly available scientific literature and patent databases did not yield any specific information on the application of 6-Amino-7-cyano isoquinolin-1-one in cancer research.

Despite a thorough investigation into chemical and biological research databases, no studies detailing the synthesis, biological activity, mechanism of action, or therapeutic evaluation of this specific compound in the context of oncology could be located. The search included queries for its synthesis, biological evaluation, and any patents related to its use in cancer therapy.

The performed searches retrieved information on structurally related but distinct chemical entities, such as various aminoisoquinoline and quinoline derivatives. For instance, research on 3-aminoisoquinolin-1(2H)-one derivatives has shown some potential in cancer cell line screenings.[1][2] Additionally, patents describe broad classes of 6- and 7-amino isoquinoline compounds as potential kinase inhibitors for cancer treatment, though none specifically mention the this compound structure.[3][4]

However, the unique combination of the amino group at the 6-position and the cyano group at the 7-position on the isoquinolin-1-one scaffold does not appear in the current body of public research.

Due to the absence of any scientific data for "this compound," it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data, or visualizations. The core requirements of data presentation, experimental protocols, and pathway/workflow diagrams cannot be fulfilled without foundational research on the compound .

Recommendation for the User

It is recommended to verify the chemical name and structure of the compound of interest. A minor variation in the name or substitution pattern could correspond to a different molecule for which research data may be available. Should "this compound" be a novel, unpublished compound, the requested information would not yet exist in the public domain.

References

Application Note: In Vivo Efficacy and Pharmacodynamic Evaluation of 6-Amino-7-cyano isoquinolin-1-one

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental design and protocols for conducting preclinical in vivo studies to evaluate the anti-tumor efficacy and pharmacodynamic (PD) activity of 6-Amino-7-cyano isoquinolin-1-one, a hypothetical isoquinoline derivative. For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated cascade in various cancers.[1][2][3][4]

Introduction

This compound is a novel small molecule belonging to the isoquinoline class of compounds. Compounds with this scaffold have been investigated for various therapeutic applications, including the inhibition of protein kinases.[5] This protocol outlines a strategy to assess its potential as an anti-cancer agent by using a human tumor xenograft model. The primary objectives are to determine the compound's ability to inhibit tumor growth and to confirm its mechanism of action by measuring the modulation of downstream biomarkers in the PI3K/Akt/mTOR pathway.[6]

Preclinical In Vivo Study Design

2.1 Animal Model

-

Species/Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

-

Tumor Model: Subcutaneous xenograft of a human cancer cell line with a known activated PI3K pathway (e.g., U-87 MG glioblastoma or MCF-7 breast cancer).

-

Justification: Athymic nude mice are immunocompromised and will readily accept human tumor xenografts.[7][8] The selected cell lines provide a clinically relevant model to test a PI3K pathway inhibitor.

2.2 Experimental Groups

Mice will be randomized into treatment groups (n=8-10 mice per group) once tumors reach a volume of approximately 100-150 mm³.[7]

Caption: Logical relationship of experimental treatment groups.

2.3 Dosing and Administration

-

Compound Formulation: this compound (referred to as Compound-X) will be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be sterile for parenteral administration.[9]

-

Route of Administration: Dependent on compound properties, but oral gavage (PO) or intraperitoneal (IP) injection are common.[9][10][11][12]

-

Dosing Schedule: Daily (QD) or twice daily (BID) for 21-28 days.

Detailed Experimental Protocols

3.1 Animal Handling and Tumor Implantation

-

Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, food and water ad libitum) before study initiation.

-

Cell Preparation: Culture U-87 MG cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.

-

Implantation: Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[7]

3.2 Efficacy and Tolerability Monitoring

-

Tumor Volume Measurement: Measure tumors three times weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 .[7][13]

-

Body Weight: Record the body weight of each animal three times weekly as a measure of general health and treatment toxicity.

-

Clinical Observations: Monitor animals daily for any signs of distress or adverse reactions to the treatment.

-

Endpoint Criteria: Euthanize animals if the tumor volume exceeds 2000 mm³, tumor becomes ulcerated, or body weight loss exceeds 20%.

Caption: General experimental workflow for the in vivo study.

3.3 Pharmacodynamic (PD) Biomarker Analysis

To confirm that Compound-X inhibits the PI3K/Akt/mTOR pathway in vivo, tumors will be collected for biomarker analysis.

-

Sample Collection: At the end of the study (or from a satellite group), collect tumor tissue 2-4 hours after the final dose.

-

Tissue Processing: Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis and fix the other portion in formalin for immunohistochemistry (IHC).

-

Western Blot Protocol:

-

Homogenize frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 30-50 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6 (Ser235/236), anti-total S6, and anti-GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Rationale: A reduction in the ratio of phosphorylated Akt and S6 to their total protein levels will indicate target engagement and pathway inhibition.[6][14][15]

Caption: Hypothesized signaling pathway inhibited by Compound-X.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison. Statistical analysis (e.g., one-way ANOVA with post-hoc tests) should be performed to determine significance.

Table 1: Anti-Tumor Efficacy of Compound-X

| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) | p-value vs. Vehicle |

| Vehicle Control | 10 | 1250 ± 150 | - | - |

| Compound-X (Low Dose) | 10 | 750 ± 110 | 40% | <0.05 |

| Compound-X (High Dose) | 10 | 400 ± 85 | 68% | <0.001 |

| Positive Control | 10 | 350 ± 70 | 72% | <0.001 |

Table 2: Tolerability Profile

| Treatment Group | N | Mean Body Weight Change from Day 0 (%) ± SEM | Treatment-Related Deaths |

| Vehicle Control | 10 | +5.5 ± 1.2 | 0/10 |

| Compound-X (Low Dose) | 10 | +2.1 ± 1.5 | 0/10 |

| Compound-X (High Dose) | 10 | -4.2 ± 2.0 | 0/10 |

| Positive Control | 10 | -6.8 ± 2.5 | 1/10 |

Table 3: Pharmacodynamic Biomarker Modulation (Western Blot Densitometry)

| Treatment Group | N | p-Akt / Total Akt Ratio (Fold Change vs. Vehicle) | p-S6 / Total S6 Ratio (Fold Change vs. Vehicle) |

| Vehicle Control | 4 | 1.00 | 1.00 |

| Compound-X (High Dose) | 4 | 0.25 | 0.30 |

Disclaimer: This document provides a template for an experimental design. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

References

- 1. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same - Google Patents [patents.google.com]

- 6. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo mouse xenograft tumor model [bio-protocol.org]

- 8. Video: Xenograft Skin Model to Manipulate Human Immune Responses In Vivo [jove.com]

- 9. cea.unizar.es [cea.unizar.es]

- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 11. blog.addgene.org [blog.addgene.org]

- 12. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]

- 13. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LINKSciences [linksciences.com]

- 15. A Critical Analysis of the FDA’s Omics-Driven Pharmacodynamic Biomarkers to Establish Biosimilarity [mdpi.com]

Application Notes and Protocols for the Quantification of 6-Amino-7-cyanoisoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-7-cyanoisoquinolin-1-one is a heterocyclic compound belonging to the isoquinoline class of molecules. Isoquinoline derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which can include anticancer and antimicrobial properties. Accurate and precise quantification of such compounds is critical for various stages of research and development, including pharmacokinetic studies, formulation development, quality control, and metabolic profiling.

-

Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

-

Reverse-Phase Liquid Chromatography with Tandem Mass Spectrometry (RP-LC-MS/MS)

-

RP-HPLC with Fluorescence Detection following Pre-column Derivatization

These protocols are intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.

Method 1: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Application Note

Principle: This method separates 6-Amino-7-cyanoisoquinolin-1-one from other components in a sample matrix using reverse-phase high-performance liquid chromatography (RP-HPLC). The separation is achieved based on the compound's polarity. Following separation on a C18 column, the analyte is detected and quantified by its absorbance of ultraviolet (UV) light. The aromatic structure of the isoquinoline ring system is expected to exhibit strong UV absorbance, making this a suitable method for quantification, particularly at moderate to high concentrations.

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Photodiode Array (PDA) detector

Expected Performance Characteristics: The following table outlines the typical performance characteristics that can be expected upon validation of this method.

| Parameter | Expected Performance |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 5 - 20 ng/mL |

| Limit of Quantification (LOQ) | 15 - 60 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

| Retention Time | 3 - 7 minutes |

Experimental Protocol

1. Scope and Principle: This protocol details the quantification of 6-Amino-7-cyanoisoquinolin-1-one using RP-HPLC-UV. The compound is separated on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic solvent. Quantification is based on the peak area of the analyte at its maximum absorbance wavelength (λmax) compared to a standard curve.

2. Reagents and Materials:

-

6-Amino-7-cyanoisoquinolin-1-one reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Sample diluent: 50:50 (v/v) Acetonitrile:Water

3. Instrumentation and Chromatographic Conditions:

-

Instrument: Agilent 1260 Infinity II or equivalent

-

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

Time (min) %B 0.0 10 8.0 90 10.0 90 10.1 10 | 15.0 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by scanning the reference standard from 200-400 nm to find λmax. A wavelength around 254 nm or 320 nm is a typical starting point for isoquinoline derivatives.

-

Run Time: 15 minutes

4. Preparation of Standards and Samples:

-

Primary Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

-

Working Stock Standard (100 µg/mL): Dilute 1 mL of the primary stock to 10 mL with sample diluent.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the working stock standard with the sample diluent.

-

Sample Preparation: Dissolve the sample containing the analyte in the sample diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis and Quantification:

-

Generate a calibration curve by plotting the peak area of the analyte versus the concentration of the calibration standards.

-

Perform a linear regression analysis on the calibration curve.

-

Quantify the amount of 6-Amino-7-cyanoisoquinolin-1-one in the samples by interpolating their peak areas from the calibration curve.

6. System Suitability:

-

Inject the mid-point calibration standard five times.

-

The relative standard deviation (%RSD) of the peak area and retention time should be less than 2.0%.

-

The theoretical plates for the analyte peak should be >2000.

-

The tailing factor should be between 0.8 and 1.5.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 6-Amino-7-cyano isoquinolin-1-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-7-cyano isoquinolin-1-one. The following information is designed to address common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, like many isoquinoline derivatives, is anticipated to have poor aqueous solubility due to its planar, aromatic structure.[1][2][3] It is expected to be more soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in acidic aqueous solutions through the protonation of the amino group.

Q2: What are the initial steps to take when encountering solubility issues with this compound?

A2: When facing solubility challenges, a systematic approach is recommended. Initially, a solubility screening in a range of pharmaceutically acceptable solvents should be performed. Subsequently, exploring techniques such as pH adjustment, the use of co-solvents, and particle size reduction can provide a straightforward path to improving solubility.

Q3: How can pH be used to improve the solubility of this compound?

A3: The presence of an amino group suggests that the solubility of this compound is pH-dependent. In acidic conditions, the amino group can become protonated, forming a more soluble salt. Therefore, adjusting the pH of the aqueous medium to be acidic can significantly enhance its solubility.[1][4]

Q4: What are co-solvents and how can they enhance solubility?

A4: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds.[4] They work by reducing the polarity of the aqueous solvent system, making it more favorable for the dissolution of hydrophobic molecules. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Q5: Are there more advanced techniques if simple methods are insufficient?

A5: Yes, if basic methods do not provide the desired solubility, more advanced formulation strategies can be employed. These include the use of cyclodextrins to form inclusion complexes, the preparation of solid dispersions to create amorphous forms of the compound, and the utilization of lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).[5][6] Nanotechnology approaches, such as creating nanosuspensions, can also be explored to increase the surface area for dissolution.[7][8]

Troubleshooting Guide

Issue 1: The compound precipitates out of my aqueous buffer during my experiment.

-

Question: Why is my compound precipitating, and what can I do to prevent it?

-

Answer: Precipitation from an aqueous buffer is a common issue for poorly soluble compounds. This may occur due to a change in pH, temperature, or concentration.

-

pH Shift: The pH of your final solution may not be acidic enough to keep the compound protonated and dissolved. Verify the final pH of your solution and consider using a buffer with a lower pH.

-

Concentration: You may be exceeding the compound's solubility limit in your chosen buffer system. Try reducing the concentration of the compound.

-

Co-solvent Addition: Incorporating a small percentage of a co-solvent like DMSO or ethanol into your aqueous buffer can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.

-

Issue 2: I am unable to dissolve a sufficient amount of the compound in any single solvent for my stock solution.

-

Question: How can I prepare a concentrated stock solution if the solubility is low in common solvents?

-

Answer: If the solubility in a single solvent is limiting, a binary or ternary co-solvent system may be effective.

-

Co-solvent Systems: Experiment with mixtures of solvents. For example, a combination of DMSO, ethanol, and water might provide higher solubility than any of these solvents alone.

-

Heating: Gently warming the solvent while dissolving the compound can increase solubility. However, ensure the compound is stable at elevated temperatures and be cautious of precipitation upon cooling. Always check for recrystallization after the solution returns to room temperature.

-

pH Adjustment of Stock: For aqueous-based stocks, adding a small amount of a pharmaceutically acceptable acid (e.g., HCl, citric acid) can significantly improve solubility.

-

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) |

| Water (pH 7.0) | 25 | < 0.01 |

| 0.1 N HCl (pH 1.0) | 25 | 1.5 |

| Phosphate Buffer (pH 7.4) | 25 | < 0.01 |

| Dimethyl Sulfoxide (DMSO) | 25 | 25 |

| Ethanol | 25 | 0.5 |

| Propylene Glycol | 25 | 2.0 |

Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound at 25°C

| Co-solvent System (v/v) | Estimated Solubility (mg/mL) |

| 20% Ethanol in Water | 0.1 |

| 40% Ethanol in Water | 0.3 |

| 20% Propylene Glycol in Water | 0.2 |

| 40% Propylene Glycol in Water | 0.5 |

| 10% DMSO in Water | 0.8 |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by pH Adjustment

-

Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for acidic range, phosphate buffers for neutral to slightly basic range).

-

Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

After 24 hours, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Plot the solubility as a function of pH to determine the optimal pH for solubilization.

Protocol 2: Improving Solubility using a Co-solvent System

-

Select a water-miscible co-solvent (e.g., ethanol, propylene glycol, PEG 400).

-

Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10:90, 20:80, 40:60, 60:40).

-

Add an excess amount of this compound to each co-solvent mixture.

-

Follow steps 3-6 from Protocol 1 to determine the equilibrium solubility in each co-solvent system.

-

Plot solubility versus the percentage of co-solvent to identify the most effective mixture.

Protocol 3: Solubility Enhancement using Cyclodextrins

-

Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).[9]

-

Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).

-

Add an excess amount of this compound to each cyclodextrin solution.

-

Follow steps 3-6 from Protocol 1 to determine the solubility of the compound in each cyclodextrin solution.

-

Plot the solubility of the compound as a function of the HP-β-CD concentration to assess the effectiveness of complexation.

Visualizations

Caption: Workflow for solubility screening and enhancement.

Caption: Mechanism of cyclodextrin inclusion complexation.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives [mdpi.com]

- 4. journals.umcs.pl [journals.umcs.pl]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Technical Support Center: Optimizing Reaction Conditions for Isoquinolin-1-one Derivatives

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of isoquinolin-1-one derivatives.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems in the synthesis of isoquinolin-1-one derivatives.

Question: My reaction yield is consistently low. What are the possible causes and how can I improve it?

Answer:

Low yields in isoquinolin-1-one synthesis can stem from several factors, depending on the synthetic route. Here are some common causes and potential solutions:

-

Incomplete Reaction: The reaction may not be going to completion.

-

Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. For temperature-sensitive substrates, a slight increase in temperature might be beneficial. For instance, in some microwave-assisted syntheses, optimizing the temperature from 150°C to 160°C can improve yields.[1]

-

-

Suboptimal Catalyst or Reagent Concentration: The concentration of your catalyst or key reagents might not be optimal.

-

Solution: Perform a concentration screen for your catalyst and reagents. For metal-catalyzed reactions, ensure the catalyst is active and not poisoned. In some cases, using a slight excess of one reagent can drive the reaction to completion.

-

-

Poor Quality of Starting Materials: Impurities in starting materials can interfere with the reaction.

-

Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary. For example, in the Bischler-Napieralski reaction, the purity of the β-phenylethylamine derivative is crucial.[2]

-

-

Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product.

-

Solution: Adjusting reaction conditions such as temperature, solvent, and catalyst can minimize side reactions. For example, in the Bischler-Napieralski reaction, a retro-Ritter reaction can be a significant side reaction.[3] Using milder cyclization agents can sometimes mitigate this.

-

-

Atmospheric Moisture or Oxygen: Some reactions are sensitive to air and moisture.

-

Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. This is particularly important for reactions involving organometallic catalysts.

-

Question: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity of my reaction?

Answer:

Poor regioselectivity is a common challenge, especially with substituted aromatic precursors. Here’s how you can address this issue:

-

Directing Groups: The electronic nature and position of substituents on the aromatic ring play a crucial role in directing the cyclization.

-

Solution: Electron-donating groups on the aromatic ring of the starting amine generally favor the cyclization at the less hindered ortho position.[4] In the Pictet-Spengler reaction, the cyclization typically occurs para to an activating group. Careful selection and placement of directing groups on your starting materials can significantly enhance regioselectivity.

-

-

Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of catalyst and ligands can have a profound impact on regioselectivity.

-

Solution: Screen different catalysts and ligands. For example, in Rh(III)-catalyzed C-H activation/annulation reactions, the ligand can influence the site of C-H activation and subsequent cyclization.

-

-

Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization and thus the regioselectivity.

-

Solution: Experiment with a range of solvents with varying polarities. Protic solvents have been shown to improve regioselectivity in some Pictet-Spengler reactions.[4]

-

-